
N-(4-(dimethylamino)phenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DMXAA was first discovered in the late 1990s as a potent inducer of tumor necrosis factor-alpha (TNF-α) in mice. TNF-α is a cytokine that plays a key role in the immune response to cancer, and its induction by DMXAA suggested that this compound could have anti-cancer properties. Since then, DMXAA has been extensively studied in preclinical models of cancer, and several clinical trials have been conducted to evaluate its efficacy in humans.
Mechanism of Action
The mechanism of action of DMXAA is complex and not fully understood. It is known to activate the STING (stimulator of interferon genes) pathway, which leads to the production of type I interferons and other pro-inflammatory cytokines. These cytokines activate the immune system and promote the destruction of cancer cells. DMXAA has also been shown to inhibit angiogenesis, the process by which tumors develop their own blood supply, which is essential for their growth and survival.
Biochemical and physiological effects:
DMXAA has been shown to have a number of biochemical and physiological effects in preclinical models of cancer. These include induction of TNF-α and other pro-inflammatory cytokines, inhibition of angiogenesis, and activation of the immune system. DMXAA has also been shown to increase tumor oxygenation, which can enhance the effectiveness of radiation therapy.
Advantages and Limitations for Lab Experiments
One advantage of DMXAA is its potent anti-tumor activity in preclinical models of cancer. This makes it a valuable tool for studying the biology of cancer and evaluating the efficacy of other anti-cancer agents. However, DMXAA has some limitations for lab experiments. It is highly insoluble in water, which can make it difficult to administer to animals. DMXAA has also been shown to have some toxicity in humans, which limits its use in clinical trials.
Future Directions
There are several future directions for research on DMXAA. One area of interest is the development of more soluble analogs of DMXAA that can be administered more easily to animals and humans. Another area of interest is the identification of biomarkers that can predict which patients are most likely to respond to DMXAA treatment. Finally, there is ongoing research on the use of DMXAA in combination with other anti-cancer agents, such as chemotherapy and immunotherapy, to enhance its anti-tumor activity.
Synthesis Methods
DMXAA can be synthesized using a multi-step process that involves the condensation of 4-(dimethylamino)benzaldehyde with 3-oxo-1,2,3,4-tetrahydroquinoxaline-2-carboxylic acid, followed by acetylation of the resulting intermediate. The final product is a white crystalline solid that is soluble in organic solvents such as dimethyl sulfoxide (DMSO).
Scientific Research Applications
DMXAA has been studied extensively in preclinical models of cancer, including mouse, rat, and human xenograft models. These studies have shown that DMXAA has potent anti-tumor activity, both as a monotherapy and in combination with other anti-cancer agents. DMXAA has been shown to induce tumor regression and increase survival in a variety of cancer types, including melanoma, lung cancer, and colon cancer.
properties
IUPAC Name |
N-[4-(dimethylamino)phenyl]-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c1-22(2)13-9-7-12(8-10-13)19-17(23)11-16-18(24)21-15-6-4-3-5-14(15)20-16/h3-10,16,20H,11H2,1-2H3,(H,19,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADDQXEDWJOPRKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(dimethylamino)phenyl]-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(2-Chloroacetyl)morpholin-3-yl]cyclohexan-1-one](/img/structure/B2786580.png)
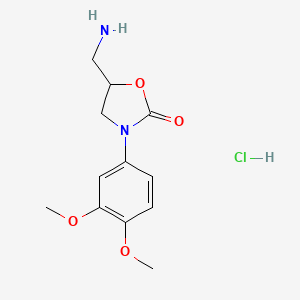
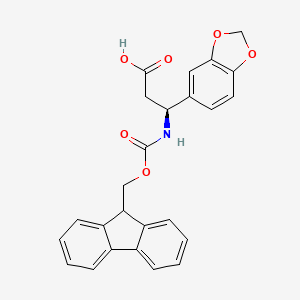
![5-methyl-3-[(2S)-pyrrolidin-2-yl]-1H-1,2,4-triazole dihydrochloride](/img/structure/B2786585.png)
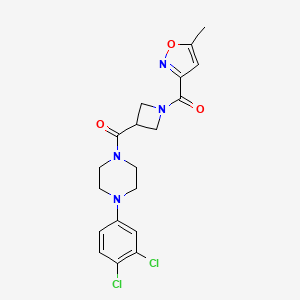
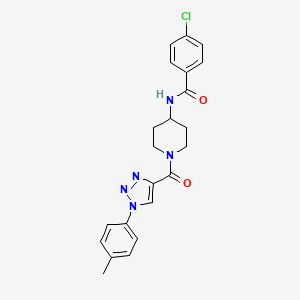
![2-[4-(Trifluoromethyl)cyclohexyl]propan-1-amine](/img/structure/B2786595.png)

![Ethyl 2-(4-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2786597.png)
![4-((1,1-dioxido-3-oxo-2-(p-tolyl)-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile](/img/structure/B2786598.png)
![1,3-dimethyl-5-[4-(methylsulfanyl)benzyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2786599.png)
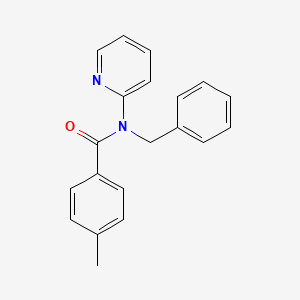
![2-(6,7-dimethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(isoxazol-3-yl)acetamide](/img/structure/B2786601.png)
![2-(benzo[d][1,3]dioxol-5-yl)-1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)ethanone](/img/structure/B2786603.png)